Dehydrocavidine vs. Berberine: Differential Anti-HBV Dual Antigen Inhibition in the 2.2.15 Hepatoma Cell Line
In a direct comparative screen of ten alkaloids isolated from Corydalis saxicola tested against the HBV-transfected 2.2.15 cell line, Dehydrocavidine (compound 1) exhibited inhibitory activity against both HBsAg and HBeAg secretion with no detectable cytotoxicity, whereas berberine (compound 4), despite being co-isolated and co-tested, did not demonstrate this specific dual anti-HBV antigen inhibition profile [1]. This represents a qualitative, binary differentiation in anti-HBV activity within the same experimental system. Compounds dehydroapocavidine (2) and dehydroisoapocavidine (3) shared this anti-HBV profile, indicating a structure-activity relationship driven by the 8,9-dimethoxy-6-methyl quinolizinium architecture that is absent in berberine's 9,10-dimethoxy arrangement [1].
| Evidence Dimension | Anti-HBV dual antigen (HBsAg & HBeAg) inhibition vs. cytotoxicity |
|---|---|
| Target Compound Data | Dehydrocavidine: Active against both HBsAg and HBeAg; no cytotoxicity against 2.2.15 cells |
| Comparator Or Baseline | Berberine (co-tested, compound 4 in same study): No reported anti-HBV activity against HBsAg or HBeAg |
| Quantified Difference | Qualitative binary difference: Dehydrocavidine (+) vs. Berberine (−) for dual anti-HBV antigen activity in the 2.2.15 model |
| Conditions | 2.2.15 cell line (HBV-transfected HepG2); in vitro anti-HBV assay; compounds isolated from Corydalis saxicola MeOH extract; Li et al., 2008 |
Why This Matters
Procurement of Dehydrocavidine rather than berberine is mandatory for research programs investigating dual HBsAg/HBeAg suppression, as berberine lacks this specific anti-HBV activity in the same validated assay system.
- [1] Li HL, Han T, Liu RH, Zhang C, Chen HS, Zhang WD. Alkaloids from Corydalis saxicola and their anti-hepatitis B virus activity. Chem Biodivers. 2008 May;5(5):777-83. doi: 10.1002/cbdv.200890074. PMID: 18493964. View Source
